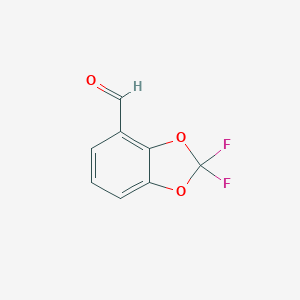
Fioricet
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fioricet is a combination medication that contains acetaminophen, butalbital, and caffeine. It is commonly used to treat tension headaches and migraines. Although this compound has been widely used in clinical practice, little is known about its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of Fioricet is not fully understood. It is believed that the combination of acetaminophen, butalbital, and caffeine works together to relieve pain and reduce inflammation. Acetaminophen works by blocking the production of prostaglandins, which are responsible for pain and inflammation. Butalbital works by relaxing the muscles and reducing tension. Caffeine works by constricting blood vessels and reducing blood flow to the brain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Acetaminophen, the active ingredient in this compound, is metabolized in the liver and excreted in the urine. Butalbital, another active ingredient, is metabolized in the liver and excreted in the urine. Caffeine, the third active ingredient, is metabolized in the liver and excreted in the urine. This compound has been shown to have analgesic and antipyretic effects, which means it can relieve pain and reduce fever.
実験室実験の利点と制限
Fioricet has several advantages and limitations for lab experiments. One advantage is that it is readily available and easy to obtain. Another advantage is that it has been widely used in clinical practice, which means there is a lot of data available on its safety and efficacy. However, one limitation is that this compound contains multiple active ingredients, which makes it difficult to isolate the effects of each ingredient. Another limitation is that this compound is a prescription medication, which means it can only be used in lab experiments with proper authorization.
将来の方向性
There are several future directions for research on Fioricet. One direction is to study the mechanism of action of each active ingredient and how they work together to relieve pain and reduce inflammation. Another direction is to study the long-term effects of this compound use and its potential for addiction. Additionally, research could be done on the efficacy of this compound compared to other headache treatments. Finally, research could be done on the potential use of this compound in treating other conditions, such as fibromyalgia or neuropathic pain.
Conclusion:
In conclusion, this compound is a combination medication that has been widely used in clinical practice to treat tension headaches and migraines. Although its mechanism of action and biochemical and physiological effects are not fully understood, this compound has become a subject of scientific research in recent years. Future research on this compound could lead to a better understanding of its mechanisms of action and potential use in treating other conditions.
合成法
Fioricet is synthesized by combining acetaminophen, butalbital, and caffeine. Acetaminophen is first dissolved in water, and butalbital is added to the solution under constant stirring. Caffeine is then added to the mixture, and the resulting solution is filtered and dried to obtain this compound.
科学的研究の応用
Fioricet has been widely used in clinical practice to treat tension headaches and migraines. However, little is known about its mechanism of action and biochemical and physiological effects. Therefore, this compound has become a subject of scientific research in recent years. The scientific research on this compound has focused on its mechanism of action, biochemical and physiological effects, and future directions.
特性
| 122018-95-5 | |
分子式 |
C27H35N7O7 |
分子量 |
569.6 g/mol |
IUPAC名 |
N-(4-hydroxyphenyl)acetamide;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N2O3.C8H10N4O2.C8H9NO2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3;2-5,11H,1H3,(H,9,10) |
InChIキー |
KJNFMGMNZKFGIE-UHFFFAOYSA-N |
SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
正規SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
| 122018-95-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



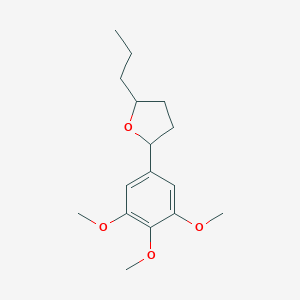


![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
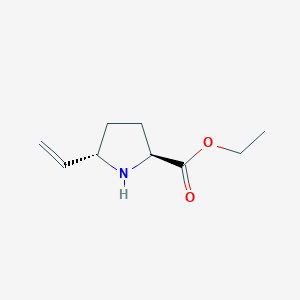
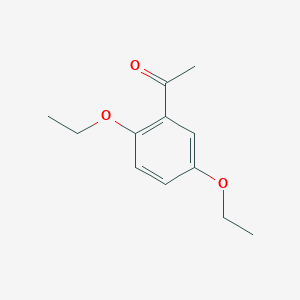
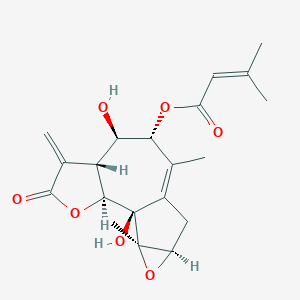

![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)
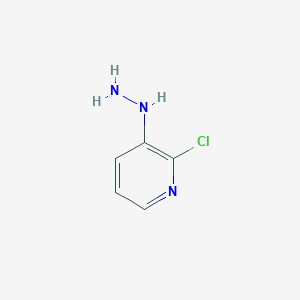
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)

